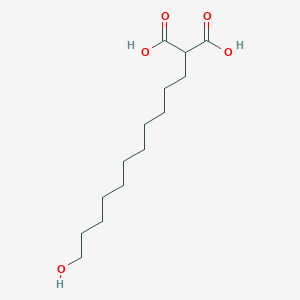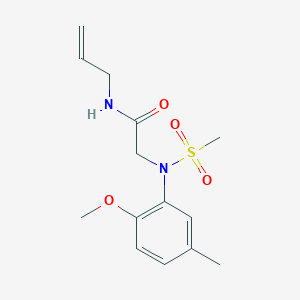![molecular formula C22H27N3O2 B4956701 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4956701.png)
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a selective neurotoxin that has been used to induce Parkinson's disease in animal models, making it a valuable tool for research in this field.
Mechanism of Action
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a selective neurotoxin that targets dopaminergic neurons in the substantia nigra. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine-induced Parkinson's disease in animal models mimics many of the clinical and pathological features observed in human Parkinson's disease, including loss of dopaminergic neurons in the substantia nigra, motor deficits, and the formation of Lewy bodies. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine also affects other neurotransmitter systems, such as the noradrenergic and serotonergic systems, leading to non-motor symptoms observed in Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a valuable tool for Parkinson's disease research because it induces a selective and reproducible neurodegeneration in animal models. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine also allows researchers to study the early stages of Parkinson's disease, which are difficult to study in human patients. However, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has limitations, including species differences in susceptibility to 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine-induced neurotoxicity and the lack of non-motor symptoms observed in human Parkinson's disease.
Future Directions
Future research on 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine should focus on developing new animal models of Parkinson's disease that better mimic the clinical and pathological features observed in human patients. Researchers should also investigate the role of non-dopaminergic systems in Parkinson's disease pathogenesis and develop new therapeutic strategies that target these systems. Finally, researchers should investigate the long-term effects of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine exposure on animal behavior and physiology to better understand the potential risks associated with 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine exposure in laboratory settings.
Conclusion:
In conclusion, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a valuable tool for scientific research in Parkinson's disease. Its ability to induce selective and reproducible neurodegeneration in animal models has led to significant advances in our understanding of Parkinson's disease pathogenesis and the development of new therapeutic strategies. However, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine has limitations, and future research should focus on developing new animal models and investigating the role of non-dopaminergic systems in Parkinson's disease pathogenesis.
Synthesis Methods
The synthesis of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine involves several steps. The starting material is 2-bromo-4'-nitroacetophenone, which is reacted with 1-piperidinemethanol to form the intermediate 4'-nitro-2-{[1-(piperidin-1-yl)methyl]oxy}acetophenone. This intermediate is then reacted with 1-(pyrrolidin-1-yl)propan-2-amine to form the final product, 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine. The synthesis of 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is widely used in scientific research for its ability to induce Parkinson's disease in animal models. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. By inducing Parkinson's disease in animal models, researchers can study the disease's pathogenesis, develop new therapeutic strategies, and test the efficacy of potential treatments. 2-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine is also used to study the dopaminergic system and its role in Parkinson's disease.
properties
IUPAC Name |
[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-13-5-6-14-25)20-8-1-2-9-21(20)27-19-10-15-24(16-11-19)17-18-7-3-4-12-23-18/h1-4,7-9,12,19H,5-6,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHVRZHYBGCHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[2-(1-Pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4956620.png)



![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956656.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4956662.png)


![4-bromo-2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4956674.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B4956690.png)
![4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4956697.png)
![N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4956702.png)
![4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4956714.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4956716.png)